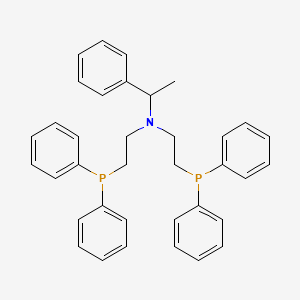

S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2-diphenylphosphinoethyl)phenylphosphine or Triphos , is a phosphine ligand widely used in coordination chemistry and catalysis. Its chemical formula is C34H33P3 , and its molecular weight is 534.55 g/mol .

Métodos De Preparación

Synthetic Routes:: The synthesis of Bis(2-diphenylphosphinoethyl)phenylphosphine involves the reaction of bis(trimethylsiloxy)phosphine with diphenyl(vinyl)phosphine or phenyl(divinyl)phosphine. This radical addition proceeds regioselectively to yield 2-phosphino-substituted ethylphosphonites .

Industrial Production Methods:: While there isn’t a specific industrial-scale production method for this compound, it is synthesized in research laboratories and utilized as a ligand in various catalytic processes.

Análisis De Reacciones Químicas

Bis(2-diphenylphosphinoethyl)phenylphosphine participates in several important reactions:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common reagents and conditions vary depending on the specific reaction. Major products formed include substituted aryl compounds and complex coordination complexes.

Aplicaciones Científicas De Investigación

Chemistry::

- Transition Metal Complexes : Triphos serves as a versatile ligand in the synthesis of transition metal complexes, influencing their reactivity and stability.

- Homogeneous Catalysis : It enhances catalytic processes, such as cross-coupling reactions and hydrogenation.

- Organometallic Chemistry : Triphos facilitates the activation of metal-carbon bonds.

- Bioinorganic Chemistry : Investigating metalloenzymes and metal-based drugs.

- Radiopharmaceuticals : Triphos-based complexes for imaging and therapy.

- Fine Chemical Synthesis : Triphos aids in the production of specialty chemicals.

- Materials Science : It contributes to the design of novel materials.

Mecanismo De Acción

The exact mechanism by which Bis(2-diphenylphosphinoethyl)phenylphosphine exerts its effects depends on the specific application. As a ligand, it interacts with metal centers, influencing their electronic properties and reactivity.

Comparación Con Compuestos Similares

Triphos stands out due to its unique combination of steric and electronic properties. Similar compounds include other phosphine ligands like triphenylphosphine (PPh3) and tricyclohexylphosphine (PCy3).

Propiedades

IUPAC Name |

N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNAHLJBPYKGBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37NP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)

![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)

![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)

![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)

![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)